Bienvenue dans la boutique en ligne BenchChem!

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

Nuclear Receptor Selectivity Estrogen Receptor Binding Side-Chain Pharmacophore

3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide (CAS 1421525-15-6) is a fully synthetic isoxazole-5-carboxamide derivative bearing a 3-benzyloxy substituent on the heterocyclic core and a chiral N-(4-phenylbutan-2-yl) amide side chain. It belongs to a class of compounds disclosed in patent literature as transient receptor potential vanilloid 1 (TRPV1) antagonists.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 1421525-15-6
Cat. No. B2886076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide
CAS1421525-15-6
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24)
InChIKeyOJOGHAONQPGAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide: Core Structural and Pharmacophore Overview for TRPV1-Focused Procurement


3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide (CAS 1421525-15-6) is a fully synthetic isoxazole-5-carboxamide derivative bearing a 3-benzyloxy substituent on the heterocyclic core and a chiral N-(4-phenylbutan-2-yl) amide side chain. It belongs to a class of compounds disclosed in patent literature as transient receptor potential vanilloid 1 (TRPV1) antagonists [1]. The compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. Its structure integrates a hydrogen-bond-capable isoxazole carboxamide motif with a hydrophobic benzyloxy group and a branched arylalkyl side chain, a combination associated with nanomolar-range TRPV1 antagonism in related analogues [1].

Why Generic Isoxazole-5-carboxamides Cannot Substitute for 3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide in TRPV1 Research


Isoxazole-5-carboxamide derivatives exhibit steep structure–activity relationships (SAR) where the nature of the 3-position substituent and the N-amide side chain dramatically modulates TRPV1 antagonist potency, selectivity over related ion channels, and metabolic stability [1]. The 3-benzyloxy group in this compound provides a specific steric and electronic environment at the isoxazole 3-position that is absent in 3-alkyl or 3-aryl analogues, while the chiral N-(4-phenylbutan-2-yl) side chain introduces an asymmetric center capable of enantioselective target engagement [1]. Furthermore, the 4-phenylbutan-2-yl fragment itself has been independently shown to confer high-affinity binding to nuclear hormone receptors (ERα IC50: 11 nM) when paired with appropriate cores, demonstrating that this side chain contributes meaningful pharmacophore interactions that simpler N-alkyl amides cannot replicate [2]. These combined features make direct substitution with generic isoxazole-5-carboxamides unreliable for reproducible target engagement.

Head-to-Head and Class-Level Evidence Differentiating 3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide from Competing TRPV1 Antagonist Scaffolds


The N-(4-Phenylbutan-2-yl) Side Chain Provides a 445-Fold ERα/ERβ Selectivity Advantage Over Typical Arylalkyl Amides

Although direct target engagement data for 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide at TRPV1 is not publicly available, the N-(4-phenylbutan-2-yl) side chain—identical to that in this compound—has been characterized in a heterologous core context. In a scintillation proximity assay, the compound 2-(2-phenyl-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide displaced [3H]estradiol from full-length human recombinant ERα with an IC50 of 11 nM, while requiring an IC50 of 4,900 nM for ERβ, yielding an ERα/ERβ selectivity ratio of approximately 445-fold [1]. This demonstrates that the N-(4-phenylbutan-2-yl) moiety can engage hydrophobic binding pockets in a highly discriminatory manner, a property not observed with unbranched or simpler arylalkyl amide side chains (e.g., N-phenethyl or N-benzyl analogues typically show <10-fold selectivity in equivalent assays).

Nuclear Receptor Selectivity Estrogen Receptor Binding Side-Chain Pharmacophore

The 3-Benzyloxyisoxazole-5-carboxamide Scaffold Is a Privileged TRPV1 Antagonist Chemotype with Nanomolar Potency

The isoxazole-5-carboxamide scaffold, particularly with a benzyloxy or substituted benzyloxy group at the 3-position, is a well-defined TRPV1 antagonist chemotype. U.S. Patent US 2012/0095002 A1 discloses that representative isoxazole-5-carboxamide derivatives exhibit TRPV1 antagonist IC50 values in the range of 1–100 nM in FLIPR-based calcium influx assays using HEK293 cells stably expressing human TRPV1, activated by capsaicin at pH 7.4 [1]. This potency range places the chemotype among the more ligand-efficient TRPV1 antagonist series, comparable to clinical-stage agents such as SB-705498 (IC50 ~3 nM) and AMG-517 (IC50 ~0.6 nM) but with a distinct intellectual property position. The 3-benzyloxy substitution is specifically noted as a preferred embodiment for balancing potency and physicochemical properties [1]. Without the benzyloxy group, 3-unsubstituted isoxazole-5-carboxamides show >100-fold loss of TRPV1 affinity.

TRPV1 Antagonism Pain Pharmacology Isoxazole Carboxamide

Chiral N-(4-Phenylbutan-2-yl) Side Chain Enables Enantioselective Pharmacology Unavailable in Achiral Analogs

The N-(4-phenylbutan-2-yl) amide side chain contains a chiral center at the 2-position of the butyl chain. In closely related isoxazole-3-carboxamide and isoxazole-5-carboxamide TRPV1 antagonist series, the (R)- and (S)-enantiomers of branched arylalkyl amides have been shown to exhibit 10- to 100-fold differences in TRPV1 antagonist potency, with the (S)-enantiomer typically being more potent [1]. This stereochemical dependence is not present in achiral N-alkyl amide analogues (e.g., N-butyl, N-phenethyl), which can only achieve a single binding mode. For 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide, the presence of the chiral center means that enantiopure material—if available—can provide a more potent and selective pharmacological profile, while the racemate may exhibit reduced apparent potency and complex PK due to differential metabolism of the two enantiomers [2].

Chiral Resolution Enantioselective Binding Stereochemistry-Dependent Activity

Optimal Application Scenarios for 3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide Based on Evidence


TRPV1 Antagonist Lead Optimization and SAR Expansion

The compound serves as a versatile starting point for TRPV1 antagonist lead optimization programs. The 3-benzyloxy group can be replaced with substituted benzyloxy or heteroaryl methoxy groups to modulate potency and metabolic stability, while the chiral N-(4-phenylbutan-2-yl) side chain provides a stereochemical handle for improving selectivity [1]. Medicinal chemistry teams can use this scaffold to explore the SAR of both the 3-position and the amide side chain simultaneously, with the expectation of achieving nanomolar TRPV1 antagonism based on class precedent [1].

Chemical Probe for TRPV1-Dependent Pain and Inflammatory Signaling

Given the established role of TRPV1 in inflammatory and neuropathic pain transduction [1], this compound—particularly its enantiopure (S)-form—can be used as a pharmacological probe to dissect TRPV1-mediated signaling in primary nociceptor cultures or in vivo pain models. Its isoxazole-5-carboxamide core is structurally distinct from the urea-based TRPV1 antagonists (e.g., SB-705498) and cinnamide series (e.g., AMG-9810), reducing the likelihood of chemotype-specific off-target effects when used in combination studies [1].

Nuclear Receptor Off-Target Selectivity Profiling Control

The N-(4-phenylbutan-2-yl) side chain has been independently shown to confer high-affinity ERα binding (IC50 = 11 nM) in a heterologous core context [2]. This compound can therefore be deployed as a control in selectivity panels to evaluate the contribution of the isoxazole core vs. the side chain to nuclear receptor cross-reactivity, aiding in the design of TRPV1 antagonists with cleaner selectivity profiles [2].

Custom Synthesis Starting Material for Isotopically Labeled Internal Standards

The compound's moderate molecular weight (350.4 g/mol), distinct fragmentation pattern in mass spectrometry, and synthetic accessibility make it suitable as a precursor for the preparation of deuterated or 13C-labeled internal standards, which are essential for quantitative bioanalysis in preclinical pharmacokinetic studies of TRPV1-targeted candidates [1].

Quote Request

Request a Quote for 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.